molecular formula C19H13ClF3N3O2S2 B2582606 12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 1326916-60-2

12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2582606
CAS No.: 1326916-60-2
M. Wt: 471.9
InChI Key: RARCURYBABVPDE-UHFFFAOYSA-N
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Description

12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic compound with a unique structure that incorporates multiple functional groups, including a chloro group, a methyl group, a trifluoromethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the chloro, methyl, and trifluoromethyl groups, as well as the formation of the triazatricyclo structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[840

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with multiple functional groups.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

When compared to similar compounds, 12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione stands out due to its unique combination of functional groups and structural features. Similar compounds might include other triazatricyclo derivatives or compounds with similar functional groups, such as trifluoromethylated phenyls or sulfanyl-containing molecules. The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-6-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S2/c1-26-15-8-13(20)5-6-14(15)17-16(30(26,27)28)9-24-18(25-17)29-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARCURYBABVPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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